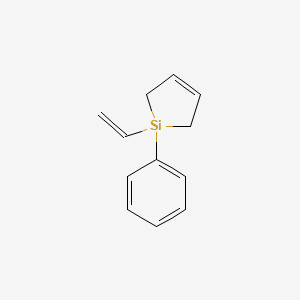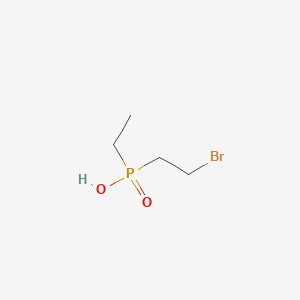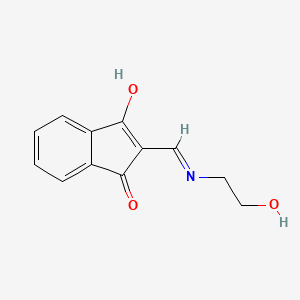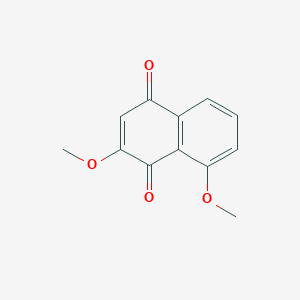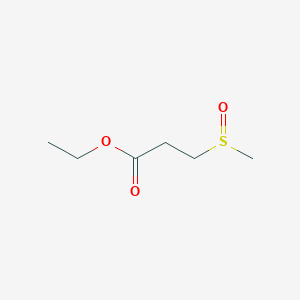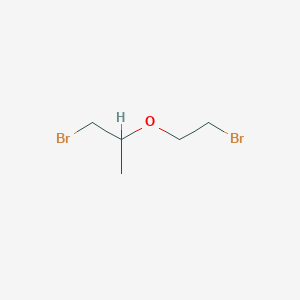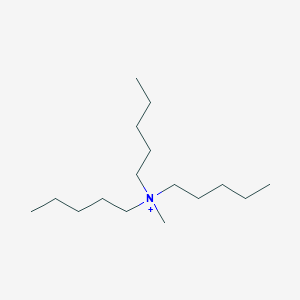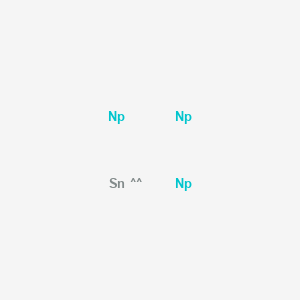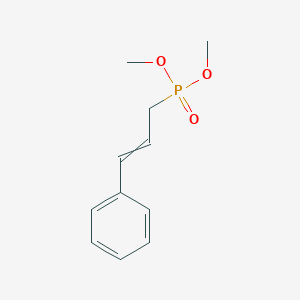
ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound belonging to the benzothiazine family. This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the reaction of 2-aminobenzenethiol with ethyl acetoacetate under various conditions. One efficient method involves the neat reaction of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, yielding the desired product in high yields (85-96%) with microwave heating . This method is advantageous due to its high yield, brief reaction times, and easy work-up.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles. The use of microwave heating and solid-state reactions can be scaled up to produce significant quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
Phenothiazine: An analogue where the o-phenylene group is replaced by an ethylene linkage.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51571-58-5 |
|---|---|
Molekularformel |
C12H12ClNO2S |
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3 |
InChI-Schlüssel |
SVCMHJFDOOPCAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


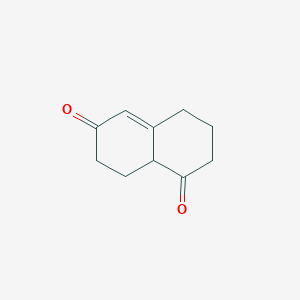


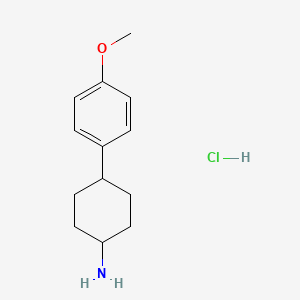
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
